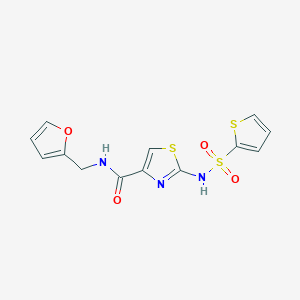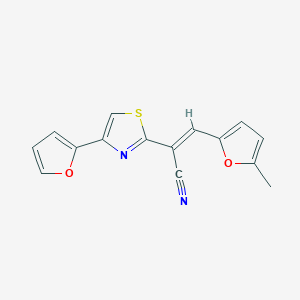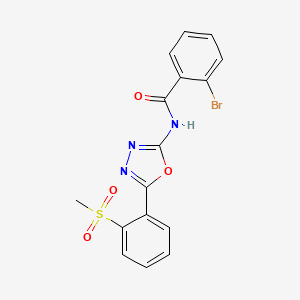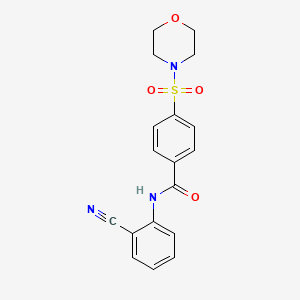
N-(furan-2-ylmethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C13H11N3O4S3 and its molecular weight is 369.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibition and Potential Antiglaucoma Activity
Aromatic and heterocyclic sulfonamides, including compounds incorporating furan, thiophene, and pyrrole-carboxamide moieties, have been identified as potent inhibitors of carbonic anhydrase (CA) isozymes II and IV. Some of these compounds exhibit very good inhibitory properties with affinities in the low nanomolar range. Notably, derivatives incorporating furan- and pyrrole-carboxamide moieties (excluding the corresponding thiophene-substituted derivatives) have demonstrated effective and long-lasting intraocular pressure (IOP) lowering in both normotensive and glaucomatous animals. Their potencies surpass those of dorzolamide and brinzolamide, marking the first instance of non-water soluble sulfonamides significantly lowering IOP. This discovery suggests potential applications as topical antiglaucoma agents (Ilieș et al., 2000).
Antimicrobial Activity
The compound 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes and its derivatives, synthesized via the Gewald reaction, have been characterized and evaluated for antimicrobial activity. These compounds, especially when treated with different substituted aryl aldehydes to yield Schiff bases, displayed antimicrobial properties, highlighting the potential for application in combating microbial infections (Arora et al., 2013).
Corrosion Inhibition
The compound 4-Chloro-2-((furan-2-ylmethyl) amino)-5-sulfamoylbenzoic Acid (FSM) has been studied as a corrosion inhibitor for mild steel in 1 N sulfuric acid solution. Weight loss measurements and electrochemical methods suggest that FSM, along with another compound, N-(Isopropylcarbamoyl)-4-(m-tolylamino) Pyridine-3-sulfonamide (TSM), significantly increase in inhibition efficiency with concentration, demonstrating mixed-type inhibitive action. These findings indicate the potential use of these compounds in protecting steel against corrosion (Sappani & Karthikeyan, 2014).
Synthesis and Biological Activity of Heterocyclic Compounds
Research on the synthesis and reactivity of furan-2-yl substituted compounds has led to the development of various heterocyclic compounds with potential biological and pharmaceutical applications. For example, N-(thiazol-2-yl)furan-2-carboxamide was synthesized and evaluated for antimicrobial activity, revealing good efficacy against a range of microorganisms. Such studies underscore the importance of furan and thiophene derivatives in the development of new antimicrobial agents (Cakmak et al., 2022).
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2-(thiophen-2-ylsulfonylamino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4S3/c17-12(14-7-9-3-1-5-20-9)10-8-22-13(15-10)16-23(18,19)11-4-2-6-21-11/h1-6,8H,7H2,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGWUCRDRRFKOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(5-chloro-2-methoxybenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2593039.png)
![1-(4-Bromophenyl)-2-((6-ethylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2593041.png)
![1-{4-[(4-methylbenzoyl)amino]benzoyl}-N-(3-phenylpropyl)piperidine-3-carboxamide](/img/structure/B2593042.png)
![5-chloro-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-nitrobenzamide](/img/structure/B2593044.png)
![(E)-3-(4-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime](/img/structure/B2593045.png)

![2-(3,4-dimethoxyphenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2593048.png)
![N-(2-chlorobenzyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2593050.png)

![3-[(2,6-dichlorobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole](/img/structure/B2593055.png)
![1-[3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2593056.png)


